molecular formula C13H12N2O2 B2756224 2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide CAS No. 2459725-79-0

2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide

Cat. No. B2756224
CAS RN: 2459725-79-0
M. Wt: 228.251
InChI Key: SJKOPZWFEKIAFM-UHFFFAOYSA-N
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Description

2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of benzamide and has been synthesized using various methods.

Scientific Research Applications

Molecular Synthesis and Reactivity

One significant application of compounds structurally related to 2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide is in the field of molecular synthesis. For instance, the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones through nucleophilic vinylic substitution reactions of gem-Difluoroenamides showcases the versatility of enamides as precursors in heterocyclic synthesis (Meiresonne et al., 2015). Similarly, the exploration of enamides in the synthesis of nitrogen heterocycles via benzyne-[2 + 2] cycloadditions emphasizes the role of these compounds in constructing complex molecular architectures (Feltenberger et al., 2009).

Photocatalytic Applications

Compounds similar to 2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide have also been studied for their photocatalytic applications. For example, the photodecomposition of propyzamide, a structurally related compound, using TiO2-loaded adsorbent supports highlights the potential of benzamide derivatives in enhancing photocatalytic degradation processes (Torimoto et al., 1996).

Antimicrobial and Antiviral Research

In the realm of biomedical research, structural analogs of 2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide have demonstrated antimicrobial and antiviral activities. The synthesis and evaluation of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides as antimicrobial agents underline the importance of such structures in developing new therapeutic agents (Rajanarendar et al., 2008). Furthermore, the identification of (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication showcases the potential of benzamide derivatives in antiviral drug development (Riva et al., 2021).

properties

IUPAC Name

2-(prop-2-enoylamino)-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-9-14-13(17)10-7-5-6-8-11(10)15-12(16)4-2/h1,4-8H,2,9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKOPZWFEKIAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(prop-2-enamido)-N-(prop-2-yn-1-yl)benzamide

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